2-(3,4-Dimethoxyphenyl)propanal
CAS No.: 40181-00-8
Cat. No.: VC8271304
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40181-00-8 |
---|---|
Molecular Formula | C11H14O3 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 2-(3,4-dimethoxyphenyl)propanal |
Standard InChI | InChI=1S/C11H14O3/c1-8(7-12)9-4-5-10(13-2)11(6-9)14-3/h4-8H,1-3H3 |
Standard InChI Key | SGUITGYYSSRXRY-UHFFFAOYSA-N |
SMILES | CC(C=O)C1=CC(=C(C=C1)OC)OC |
Canonical SMILES | CC(C=O)C1=CC(=C(C=C1)OC)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
2-(3,4-Dimethoxyphenyl)propanal consists of a phenyl ring substituted with two methoxy groups at the 3- and 4-positions. A propanal chain () is attached to the phenyl ring at the 2-position. The IUPAC name for this compound is 2-(3,4-dimethoxyphenyl)propanal, and its systematic representation is:
The molecular weight is calculated as , though experimental values may vary slightly depending on isotopic composition. The methoxy groups contribute to electron-donating effects, stabilizing the aromatic ring and influencing the aldehyde's reactivity.
Physicochemical Properties
While experimental data for this specific compound is scarce, analogous compounds suggest the following properties:
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Boiling Point: Estimated (extrapolated from similar aldehydes).
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Solubility: Likely soluble in polar organic solvents (e.g., ethanol, acetone) due to the methoxy and aldehyde groups.
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pKa: The aldehyde proton is weakly acidic, with an estimated pKa of , comparable to benzaldehyde derivatives .
Synthesis and Production Methods
Laboratory-Scale Synthesis
A plausible route to 2-(3,4-Dimethoxyphenyl)propanal involves aldol condensation between 3,4-dimethoxybenzaldehyde and acetaldehyde under basic conditions:
Key Steps:
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Base-Catalyzed Condensation: Sodium hydroxide facilitates deprotonation of acetaldehyde, forming an enolate that attacks the carbonyl carbon of 3,4-dimethoxybenzaldehyde.
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Dehydration: The intermediate β-hydroxy aldehyde undergoes dehydration to yield the α,β-unsaturated aldehyde.
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Purification: Distillation or column chromatography isolates the product.
Industrial Production
Industrial synthesis would optimize for yield and scalability:
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Catalyst Selection: Heterogeneous catalysts (e.g., zeolites) may replace homogeneous bases to simplify separation.
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Continuous Flow Reactors: Enhance reaction control and throughput.
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Purity Standards: Distillation under reduced pressure achieves >95% purity, critical for pharmaceutical or fragrance applications.
Chemical Reactivity and Derivatives
Aldehyde-Specific Reactions
The aldehyde group is highly reactive, participating in:
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Oxidation: Forms 2-(3,4-Dimethoxyphenyl)propanoic acid using KMnO₄ or CrO₃.
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Reduction: Sodium borohydride reduces the aldehyde to 2-(3,4-Dimethoxyphenyl)propanol.
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Nucleophilic Addition: Grignard reagents add to the carbonyl, producing secondary alcohols.
Methoxy Group Reactivity
The electron-rich methoxy groups direct electrophilic substitution to the para position relative to existing substituents. For example:
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Nitration: Concentrated HNO₃ introduces a nitro group at the 5-position of the phenyl ring.
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Demethylation: HBr in acetic acid cleaves methoxy groups to hydroxyls, enabling further functionalization.
Biological and Industrial Applications
Hypothetical Biological Activity
While direct studies are lacking, structurally related compounds exhibit:
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Antimicrobial Effects: Methoxy-substituted aldehydes disrupt microbial cell membranes.
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Antioxidant Properties: Electron-rich aromatic systems scavenge free radicals.
Biological Activity | Mechanism | Analogous Compound |
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Antimicrobial | Membrane disruption | 3,4-Dimethoxycinnamaldehyde |
Antioxidant | Radical scavenging | Syringaldehyde |
Industrial Uses
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Fragrance Synthesis: The compound’s aromatic profile suggests utility in perfumes and flavorants.
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Pharmaceutical Intermediates: Serves as a precursor for anticoagulants or anti-inflammatory agents.
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